5-Chlorobenzotriazole
Overview
Description
5-Chlorobenzotriazole is a derivative of benzotriazole, a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial processes .
Mechanism of Action
Target of Action
5-Chlorobenzotriazole is a derivative of benzotriazole, a class of compounds known for their diverse biological properties Benzotriazole derivatives are known to interact with various enzymes and receptors in biological systems due to their large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors .
Mode of Action
This compound acts as a corrosion inhibitor, particularly for copper . It forms a protective layer on the copper surface, decreasing anodic and cathodic reaction rates . The inhibitory effect of this compound is explained by the formation of this layer . The stability of the protective layer increases with the concentration of the inhibitor .
Biochemical Pathways
Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of benzotriazole derivatives, in general, are likely to be influenced by their chemical structure and the presence of functional groups that can interact with biological molecules .
Result of Action
The primary known result of this compound’s action is its ability to inhibit copper corrosion . It forms a protective layer on the copper surface, effectively reducing the rate of corrosion . In terms of biological effects, benzotriazole derivatives have been found to exhibit anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of other ions . For instance, its efficiency as a copper corrosion inhibitor was tested in acidic rain solutions with a pH value of 2.42 . It was found to show good inhibitory characteristics even when Cl- ions were present in the examined solutions .
Biochemical Analysis
Biochemical Properties
5-Chlorobenzotriazole has been found to exhibit outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . The compound’s ability to form π–π stacking interactions and hydrogen bond acceptors makes it susceptible to bind with enzymes and receptors in biological systems .
Cellular Effects
These effects are likely due to the compound’s ability to interact with various cellular components and disrupt normal cellular processes .
Molecular Mechanism
It is known that benzotriazole derivatives can inhibit the enzymes involved in various biological processes, thereby affecting the function of cells
Temporal Effects in Laboratory Settings
Benzotriazole derivatives have been shown to exhibit antiviral activities, suggesting that they may have time-dependent effects on viral replication .
Dosage Effects in Animal Models
Benzotriazole-based compounds have shown remarkable antihyperglycemic effects in animal models .
Metabolic Pathways
Benzotriazole derivatives are known to interact with various enzymes and cofactors, suggesting that they may be involved in multiple metabolic pathways .
Subcellular Localization
The compound’s ability to interact with various biomolecules suggests that it may be localized to specific compartments or organelles within the cell .
Preparation Methods
5-Chlorobenzotriazole can be synthesized through several methods. One common synthetic route involves the chlorination of benzotriazole using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom on the benzotriazole ring .
In industrial production, the process is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve the desired quality .
Chemical Reactions Analysis
5-Chlorobenzotriazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often involving palladium-catalyzed cross-coupling reactions.
Common reagents used in these reactions include bases, acids, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
5-Chlorobenzotriazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
5-Chlorobenzotriazole is compared with other benzotriazole derivatives, such as 5-methyl-benzotriazole and 1H-benzotriazole. While all these compounds share a similar core structure, this compound exhibits unique properties due to the presence of the chlorine atom. This substitution enhances its reactivity and makes it a more effective corrosion inhibitor and antiviral agent .
Similar compounds include:
- 5-Methyl-benzotriazole
- 1H-Benzotriazole
- 5-Bromo-benzotriazole
- 5-Iodo-benzotriazole
These compounds have varying degrees of reactivity and applications, making this compound a unique and valuable compound in both research and industrial settings.
Properties
IUPAC Name |
5-chloro-2H-benzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBQVZFITSVHAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047450 | |
Record name | 5-Chlorobenzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94-97-3 | |
Record name | 5-Chlorobenzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chlorobenzotriazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chlorobenzotriazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58361 | |
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Record name | 5-Chlorobenzotriazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16507 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1H-Benzotriazole, 6-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Chlorobenzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chlorobenzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.163 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-CHLOROBENZOTRIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C7O46G78K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Chlorobenzotriazole inhibit copper corrosion?
A1: this compound acts as a mixed-type inhibitor for copper corrosion in acidic environments like acid rain. [] It forms a protective layer on the copper surface, hindering both anodic and cathodic reactions involved in the corrosion process. [] This layer's stability increases with higher this compound concentrations. []
Q2: What is the mechanism of action of this compound on human protein kinase CK2 holoenzyme?
A2: this compound acts as an effective inhibitor of the CK2 holoenzyme. [] Kinetic studies reveal a competitive inhibition mechanism with ATP, suggesting it competes for the ATP-binding site of the enzyme. [] The inhibition is noncompetitive with casein, indicating a different binding site for this substrate. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C6H4ClN3, and its molecular weight is 153.57 g/mol. []
Q4: What spectroscopic techniques have been employed to characterize this compound and its derivatives?
A4: Researchers have used various spectroscopic methods like Infrared (IR) spectroscopy, [] 1H-NMR, [] and mass spectrometry (MS) [] to characterize this compound and its derivatives. These techniques provide valuable information about the compound's structure, functional groups, and purity.
Q5: How effective is this compound in stabilizing high-density polyethylene (HDPE)?
A5: this compound, in combination with antioxidants like octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, demonstrates excellent stabilizing properties for HDPE. [] This combination effectively prevents color degradation and minimizes crosslinking and embrittlement, even after prolonged exposure to weathering conditions. []
Q6: Can this compound act as a reagent in organic synthesis?
A6: Yes, this compound participates in reactions with triphenylphosphine and dialkyl acetylenedicarboxylates to generate stable phosphorus ylides. [] This reaction serves as a practical method for synthesizing these ylides, which are valuable intermediates in organic synthesis. []
Q7: Have QSAR models been developed for benzotriazole UV stabilizers, and what insights do they offer?
A7: Yes, QSAR models have been developed to predict the environmental fate and degradation of benzotriazole UV stabilizers, including this compound. [] These models suggest that this compound and its potential transformation products may persist in the environment. []
Q8: Does the introduction of an electron-withdrawing group like chlorine affect the reactivity of benzotriazole?
A8: Yes, the chlorine atom in this compound enhances its reactivity compared to unsubstituted benzotriazole. [] This effect is evident in the synthesis of 2-(5-Chlorobenzotriazolyl)acetonitriles, where the total yield is significantly higher than that obtained with benzotriazole. []
Q9: How does the formulation of this compound affect its effectiveness in protecting abamectin from degradation?
A9: When formulated with other antioxidants and stabilizers, this compound effectively protects the pesticide abamectin from photolysis and oxidation. [] This formulation enhances the stability of abamectin, leading to improved efficacy and a longer shelf life. []
Q10: Are there any regulatory guidelines regarding the use of this compound in food packaging materials?
A10: Yes, the European Union has approved the use of 2-(2′-hydroxy-3′‐tert‐butyl‐5′‐methylphenyl)‐5‐chlorobenzotriazole (Tinuvin 326™), a derivative of this compound, in PET bottles for edible oil packaging. [] It is included in the Positive List of Directive 2001/62/EC with a specific migration limit. []
Q11: Has any gender-related difference in the toxicity of this compound derivatives been observed?
A11: Yes, research on the UV absorber 2-(3′,5′-Di-tert-butyl-2′-hydroxyphenyl)-5-chlorobenzotriazole (DBHCB) revealed a significant gender difference in toxicity in rats. [] Male rats exhibited higher susceptibility to liver toxicity compared to females. [] This difference was less pronounced in castrated males and absent in preweaning rats. []
Q12: What analytical methods are commonly employed to determine the concentration of this compound and related compounds in environmental and biological samples?
A12: Several analytical techniques are used to quantify this compound and its analogs, including:
Q13: How do Cladosporium species contribute to the removal of this compound from contaminated water?
A13: Cladosporium species, a type of ascomycete fungi, demonstrate significant potential for mycoremediation of water contaminated with micropollutants like this compound. [] These fungi employ various enzymatic pathways, including methylation and carboxylation, to transform this compound into less harmful products. []
Q14: What is the role of Fe III -carboxylate complexes in the photodegradation of benzotriazoles?
A14: Research shows that Fe III -carboxylate complexes can significantly accelerate the photodegradation of benzotriazoles, including this compound, under UV irradiation. [] This process is influenced by factors like pH, type of carboxylate ligand, and the Fe III /carboxylate ratio. []
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